

Spectroscopic Data Analysis of (6-Chloropyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Chloropyridin-2-yl)methanamine

Cat. No.: B1142981

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(6-Chloropyridin-2-yl)methanamine**. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated Mass Spectrometry (MS) fragmentation patterns. Accompanying this data are detailed experimental protocols for each analytical technique, offering a foundational resource for the characterization of this compound.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for **(6-Chloropyridin-2-yl)methanamine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.70	Triplet	H4
~7.35	Doublet	H3
~7.25	Doublet	H5
~3.90	Singlet	CH ₂
~1.80	Singlet (broad)	NH ₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Data is predicted and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160	C2
~150	C6
~139	C4
~122	C3
~119	C5
~48	CH ₂

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Data is predicted and may vary from experimental results.

Table 3: Expected IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium (two bands)	N-H stretch (primary amine)
3100-3000	Medium to Weak	Aromatic C-H stretch
1650-1580	Medium	N-H bend (scissoring)
1580-1450	Medium to Strong	C=C and C=N ring stretching
~1130	Medium	C-Cl stretch
1335-1250	Medium	C-N stretch (aromatic amine)
900-675	Strong	Aromatic C-H out-of-plane bend

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method and the physical state of the compound.

Mass Spectrometry (MS) Data

The mass spectrum of **(6-Chloropyridin-2-yl)methanamine** is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed.

- Molecular Formula: C₆H₇ClN₂
- Exact Mass: 142.03 Da[1]
- Molecular Weight: 142.59 g/mol

The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 142 and an (M+2)⁺ peak at m/z 144 with an approximate intensity ratio of 3:1, which is characteristic of compounds containing one chlorine atom.

Expected Fragmentation Pattern:

Electron ionization is a hard ionization technique that leads to extensive fragmentation.[2] Common fragmentation pathways for related compounds involve the loss of the chlorine atom

or cleavage of the bond adjacent to the amino group (α -cleavage).[2][3]

- Loss of Cl: A fragment ion at m/z 107, corresponding to the loss of the chlorine radical.
- α -Cleavage: A base peak at m/z 30 is anticipated due to the cleavage of the C-C bond adjacent to the C-N bond, resulting in the $[\text{CH}_2\text{NH}_2]^+$ fragment.[4]
- Loss of HCN: Fragmentation of the pyridine ring could lead to the loss of a hydrogen cyanide molecule.

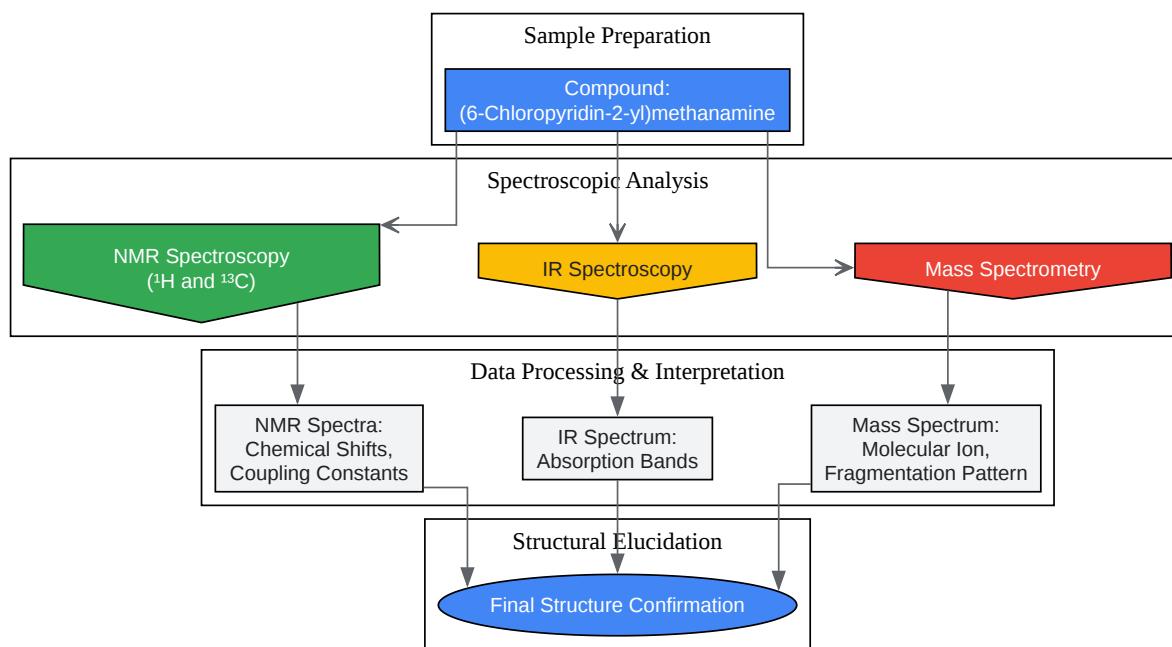
Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **(6-Chloropyridin-2-yl)methanamine** is dissolved in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm. Typically, 16 to 32 scans are accumulated to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy


- Sample Preparation (Thin Solid Film Method): A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains on the plate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean, empty salt plate is recorded first. The salt plate with the sample film is then placed in the sample holder. The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 32) are co-added to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol) is introduced into the ion source. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.^[2]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the pattern of fragment ions. The isotopic distribution pattern is used to confirm the presence of elements with characteristic isotopes, such as chlorine.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(6-Chloropyridin-2-yl)methanamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. yufengchemicals.com [yufengchemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceready.com.au [scienceready.com.au]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of (6-Chloropyridin-2-yl)methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1142981#spectroscopic-data-for-6-chloropyridin-2-yl-methanamine-nmr-ir-ms\]](https://www.benchchem.com/product/b1142981#spectroscopic-data-for-6-chloropyridin-2-yl-methanamine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com